molecular formula C8H5F4NO4S B8038957 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide

2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B8038957
M. Wt: 287.19 g/mol
InChI Key: ZFTVGVRPBMFKDX-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide is a fluorinated organic compound characterized by the presence of a benzodioxine ring substituted with four fluorine atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide typically involves the fluorination of a benzodioxine precursor followed by sulfonamide formation. One common method includes the reaction of 2,2,3,3-tetrafluoro-1,4-benzodioxane with sulfonamide reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The sulfonamide group is then introduced through a subsequent reaction step, often in the presence of a catalyst to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning. This inhibition can disrupt various biological pathways, making the compound useful in medicinal applications .

Comparison with Similar Compounds

Uniqueness: 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of its fluorinated benzodioxine ring and sulfonamide group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar fluorinated compounds .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO4S/c9-7(10)8(11,12)17-6-3-4(18(13,14)15)1-2-5(6)16-7/h1-3H,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTVGVRPBMFKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)OC(C(O2)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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